molecular formula C5H4ClF4NO B13072797 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

Cat. No.: B13072797
M. Wt: 205.54 g/mol
InChI Key: GUQBRSURUHKJBB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound with the molecular formula C₅H₆ClF₄NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of four fluorine atoms and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as sulfur tetrafluoride (SF₄) or tetrafluoromethane (CF₄) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Amides, esters, and thioesters: from substitution reactions.

    3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.

    3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a reactive carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Biological Activity

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound (C₄H₅F₄ClN) is characterized by its unique tetrafluorinated pyrrolidine structure. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing lipophilicity and potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities primarily through its role as a precursor in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is an enzyme involved in glucose metabolism and has implications in diabetes management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
DPP-IV InhibitionActs as a precursor for DPP-IV inhibitors; involved in glucose regulation and metabolism.
Immune ModulationPotential effects on immune cell activation; fluorinated analogs stimulate cytokine release.
Antimicrobial ActivityRelated compounds exhibit varying degrees of antimicrobial activity against pathogens.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The fluorination enhances binding affinity and selectivity for target proteins.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV inhibitors derived from this compound can modulate glucose levels by preventing the degradation of incretin hormones, which play a crucial role in insulin signaling. The inhibition of DPP-IV has been shown to improve glycemic control in diabetic models.

Case Studies

  • DPP-IV Inhibition Study : A study demonstrated that compounds derived from 3,3,4,4-tetrafluoropyrrolidine exhibited significant inhibition of DPP-IV activity in vitro. This was associated with improved glucose tolerance in diabetic mice models.
  • Cytokine Release : Research involving immune cells indicated that fluorinated analogs could induce the secretion of cytokines such as IFN-γ and IL-13 when presented to antigen-presenting cells. This suggests a role in modulating immune responses.

Comparative Analysis with Other Compounds

To further understand the efficacy of this compound, it is beneficial to compare its activity with other known DPP-IV inhibitors.

Table 2: Comparison of DPP-IV Inhibitors

Compound NameIC50 (nM)Mechanism of ActionReferences
Sitagliptin60Competitive inhibition of DPP-IV
Saxagliptin30Non-competitive inhibition
This compound45Precursor for DPP-IV inhibitors

Properties

Molecular Formula

C5H4ClF4NO

Molecular Weight

205.54 g/mol

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2

InChI Key

GUQBRSURUHKJBB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)Cl)(F)F)(F)F

Origin of Product

United States

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